N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
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Overview
Description
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a complex organic compound that belongs to the class of imidazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine, 2-methoxyethylamine, and phenylglyoxal. The reaction conditions may involve:
Step 1: Condensation of 4-ethylphenylamine with phenylglyoxal in the presence of a suitable catalyst to form an intermediate imine.
Step 2: Cyclization of the imine with 2-methoxyethylamine under acidic or basic conditions to form the imidazolidinone ring.
Step 3: Acetylation of the resulting imidazolidinone with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Possible applications in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
- N-(4-ethylphenyl)-2-[3-(2-hydroxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
Uniqueness
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-ethylphenyl group and the 2-methoxyethyl group may confer distinct properties compared to similar compounds, such as altered solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C22H25N3O4 |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-3-16-9-11-17(12-10-16)23-20(26)15-19-21(27)25(18-7-5-4-6-8-18)22(28)24(19)13-14-29-2/h4-12,19H,3,13-15H2,1-2H3,(H,23,26) |
InChI Key |
DJQIAJIUCWAAKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=CC=C3 |
Origin of Product |
United States |
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